molecular formula C15H22N2O3 B5546428 4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol

4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol

Cat. No. B5546428
M. Wt: 278.35 g/mol
InChI Key: BGTYBDVCLUZUJL-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that often exhibit significant biological activity, which can be attributed to their complex molecular structure. Such compounds are synthesized through multi-step reactions, involving key functional groups that contribute to their reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reaction sequences starting from basic building blocks like ethyl acetoacetate, araldeliydes, and ammonia. These components undergo condensation reactions to form intermediate compounds, which are further modified through reactions such as esterification, hydrazinolysis, and cyclization to yield the final products (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by complex ring systems and functional groups. These structures are often elucidated using techniques such as IR, NMR, and mass spectral data, providing insights into the arrangement of atoms and the configuration of molecules.

Chemical Reactions and Properties

Such compounds participate in a variety of chemical reactions, including interactions with nucleophiles and electrophiles. Their reactivity can be attributed to the presence of functional groups such as esters, amides, and oxazolines, which undergo reactions like cyclization, methanolysis, and condensation with amines to form new chemical entities with diverse properties (Singh & Singh, 2000).

Scientific Research Applications

Photochemistry and Detection Techniques

The study on the photochemistry of aryl azides, including compounds similar to "4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol," highlights the use of transient absorption techniques with infrared and ultraviolet spectroscopy. This research provides insights into the detection and characterization of photochemical intermediates, which is crucial for understanding reaction mechanisms and designing photoresponsive materials (Shields et al., 1987).

Enantioselective Synthesis

Another application involves the enantioselective synthesis of metabolites of pharmacological compounds, demonstrating the importance of chiral intermediates in the development of drugs with specific activity profiles. This research emphasizes the role of lipase-catalyzed reactions in achieving enantioselectivity, which is a critical aspect of medicinal chemistry and drug development (Matsubara et al., 2000).

Development of Fluorescent Probes

The synthesis and application of fluorescent solvatochromic dyes, including compounds with similar structures, are used to develop ultrasensitive fluorescent molecular probes. These probes are instrumental in studying biological events and processes due to their strong solvent-dependent fluorescence, which can be correlated with various environmental factors (Diwu et al., 1997).

Nonlinear Optical Properties

Research on novel chalcone derivative compounds related to "4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol" explores their nonlinear optical properties, highlighting the potential of these compounds in optical device applications such as optical limiters. The study of their absorption behavior under different laser intensities contributes to the field of photonics and optoelectronics (Rahulan et al., 2014).

Mechanism of Action

While the mechanism of action for the specific compound “4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol” is not available, some related compounds, such as cetylpyridinium chloride, are known to affect the membrane permeability of microorganisms, which could explain their antimicrobial activity .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1-(6-hydroxy-1,4-oxazepan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16(2)13-5-3-12(4-6-13)9-15(19)17-7-8-20-11-14(18)10-17/h3-6,14,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYBDVCLUZUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)N2CCOCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol

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